![molecular formula C7H13F3N2 B2459168 [1-(2,2,2-Trifluoroetil)pirrolidin-2-il]metanamina CAS No. 1019381-67-9](/img/structure/B2459168.png)
[1-(2,2,2-Trifluoroetil)pirrolidin-2-il]metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine: is an organic compound with the molecular formula C7H13F3N2 It is a member of the pyrrolidine family, characterized by the presence of a trifluoroethyl group attached to the pyrrolidine ring
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct chemical properties, making it valuable in the development of novel compounds .
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. Its structural features may contribute to the development of drugs with improved pharmacokinetic and pharmacodynamic properties. Research is ongoing to explore its efficacy in various therapeutic areas .
Industry: In the industrial sector, [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and other advanced materials .
Mecanismo De Acción
Mode of Action
Like other pyrrolidine derivatives, it may interact with various receptors or enzymes in the body, leading to a range of biological effects .
Result of Action
The molecular and cellular effects of [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine’s action are currently unknown
Action Environment
The action, efficacy, and stability of [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine can be influenced by various environmental factors . These may include the pH of the local environment, the presence of other molecules or drugs, and individual variations in metabolism and drug response.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine typically involves the reaction of pyrrolidine with a trifluoroethylating agent. One common method is the reaction of pyrrolidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in the presence of bases like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Comparación Con Compuestos Similares
[1-(2,2,2-Trifluoroethyl)pyrrolidine]: Similar structure but lacks the methanamine group.
[2-(2,2,2-Trifluoroethyl)pyrrolidine]: Positional isomer with the trifluoroethyl group at a different position on the pyrrolidine ring.
[1-(2,2,2-Trifluoroethyl)piperidine]: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness: The presence of both the trifluoroethyl group and the methanamine group in [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine imparts unique chemical and biological properties. This combination enhances its potential for diverse applications in research and industry, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrrolidin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-2-6(12)4-11/h6H,1-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEKNVYEXIAVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-chlorophenyl)propan-1-one](/img/structure/B2459085.png)
![3-(benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2459086.png)
![[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2459088.png)
![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2459089.png)
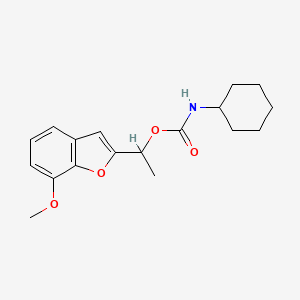
![2,4-DIETHYL 5-{5-[(2-CHLOROETHYL)(METHYL)SULFAMOYL]-2-METHOXYBENZAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2459092.png)
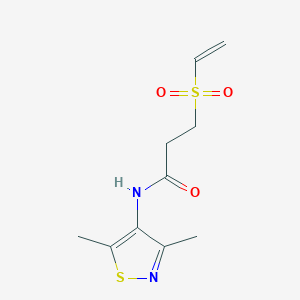
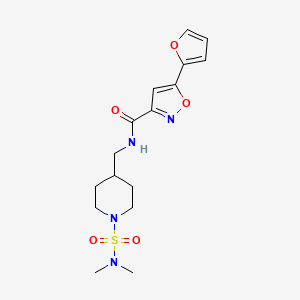

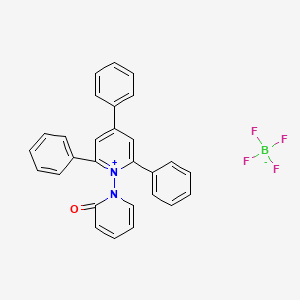
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2459098.png)
![N-[cyano(2-fluorophenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2459099.png)
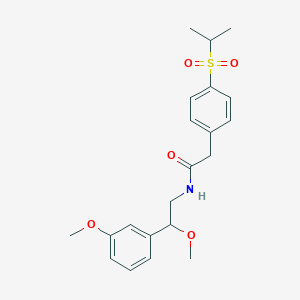
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-phenylethanediamide](/img/structure/B2459107.png)
